methyl (E)-3-(4-ethylphenyl)-2-propenoate

Physicochemical profiling Lipophilicity Drug-likeness

Methyl (E)-3-(4-ethylphenyl)-2-propenoate (CAS 114498-64-5), also referred to as methyl 4-ethylcinnamate, is a synthetic cinnamic acid ester bearing a para-ethyl substituent on the phenyl ring and a methyl ester terminus. It belongs to the broader class of alkyl cinnamates, which are recognized for their antimicrobial, antioxidant, and antiproliferative properties, and serves primarily as a synthetic intermediate in medicinal chemistry and materials science.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B7785933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (E)-3-(4-ethylphenyl)-2-propenoate
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C=CC(=O)OC
InChIInChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-9H,3H2,1-2H3/b9-8+
InChIKeyQIOWPRYONMOYMW-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (E)-3-(4-ethylphenyl)-2-propenoate: A 4-Ethyl-Substituted Cinnamate Ester for Chemical Synthesis and Biological Screening


Methyl (E)-3-(4-ethylphenyl)-2-propenoate (CAS 114498-64-5), also referred to as methyl 4-ethylcinnamate, is a synthetic cinnamic acid ester bearing a para-ethyl substituent on the phenyl ring and a methyl ester terminus . It belongs to the broader class of alkyl cinnamates, which are recognized for their antimicrobial, antioxidant, and antiproliferative properties, and serves primarily as a synthetic intermediate in medicinal chemistry and materials science [1]. The compound has been validated as a competent substrate in palladium-catalyzed Heck coupling reactions, confirming its utility in constructing more complex molecular architectures [2].

Why Methyl (E)-3-(4-ethylphenyl)-2-propenoate Cannot Be Casually Replaced by Methyl Cinnamate or Ethyl 4-Methylcinnamate


Within the alkyl cinnamate family, even modest structural variations—such as replacing a para-methyl with a para-ethyl group or interchanging the ester alkyl chain—produce measurable shifts in lipophilicity, steric bulk, and biological target engagement . Methyl (E)-3-(4-ethylphenyl)-2-propenoate occupies a distinct physicochemical space (LogP ≈ 2.44) that separates it from the unsubstituted methyl cinnamate (LogP ≈ 2.18–2.62) and the ethyl ester analog ethyl 4-methylcinnamate (LogP ≈ 2.57) [1]. These differences directly impact membrane permeability, metabolic stability, and binding affinity in biological assays. Furthermore, the 4-ethyl substituent introduces a unique steric and electronic signature that alters reactivity in cross-coupling and polymerization chemistry relative to 4-methyl or unsubstituted variants [2]. Generic substitution without verifying these parameters risks irreproducible synthetic outcomes or misleading structure–activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for Methyl (E)-3-(4-ethylphenyl)-2-propenoate Versus Closest Analogs


Lipophilicity (LogP) Differentiation Relative to Methyl Cinnamate and Ethyl 4-Methylcinnamate

The target compound exhibits a computed LogP of 2.44, positioning it between the unsubstituted methyl cinnamate (LogP range 2.18–2.62 across multiple sources, with a consensus value near 2.52) and ethyl 4-methylcinnamate (LogP 2.57) [1]. The 4-ethyl substituent increases lipophilicity relative to the unsubstituted phenyl core, while the methyl ester terminus provides lower lipophilicity than the corresponding ethyl ester analog. This intermediate LogP may offer a favorable balance between membrane permeability and aqueous solubility for cell-based assays.

Physicochemical profiling Lipophilicity Drug-likeness Cinnamate esters

Heck Reaction Substrate Validation in AI-Guided Reaction Discovery

Methyl (E)-3-(4-ethylphenyl)acrylate was experimentally synthesized and characterized (¹H NMR, ¹³C NMR) as compound 4 in a study validating transformer-based de novo reaction generation, confirming its compatibility with standard Heck coupling conditions using methyl acrylate and 1-bromo-4-ethylbenzene [1]. In the same study, the 4-methylthio analog (compound 3) was also prepared, but the 4-ethyl variant demonstrated the generality of the Heck protocol with para-alkyl-substituted aryl bromides. This experimental validation distinguishes the compound from uncharacterized analogs that lack published synthetic reproducibility data.

Synthetic methodology Cross-coupling Heck reaction Reaction generation

Polar Surface Area (PSA) Constancy Across Cinnamate Esters: Implications for Blood–Brain Barrier Penetration Prediction

The target compound exhibits a topological polar surface area (TPSA) of 26.30 Ų, identical to that of ethyl 4-methylcinnamate, ethyl cinnamate, and methyl cinnamate (all 26.30 Ų) . This reflects the conserved ester and alkene functional groups across the series. Since PSA values below 60–70 Ų are generally associated with favorable blood–brain barrier penetration, the entire cinnamate ester class shares this property. However, the differentiation arises from the logP contribution: the target compound's intermediate logP may yield a more balanced CNS multiparameter optimization (MPO) score compared to the more lipophilic ethyl 4-methylcinnamate.

Polar surface area CNS drug design Blood–brain barrier Cinnamate esters

BindingDB Activity Profile: Preliminary Target Engagement Data

The compound has been tested in at least two biochemical assays catalogued in BindingDB: inhibition of Escherichia coli UppP (undecaprenyl pyrophosphate phosphatase) with an IC₅₀ of 2.10 × 10⁴ nM (21 µM), and inhibition of human recombinant 5-lipoxygenase (5-LOX) with an IC₅₀ > 1.00 × 10⁴ nM (>10 µM) [1][2]. These data indicate modest inhibitory activity. For comparison, methyl cinnamate has reported MIC values of 789 µM against bacteria [3], while ethyl cinnamate shows MIC values of 726 µM [3]. Direct comparator data for the 4-ethyl analog in the same assays is not available, limiting the strength of activity-based differentiation.

Target engagement Enzyme inhibition BindingDB Screening data

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty

The target compound possesses 4 rotatable bonds (ethyl group C–C, phenyl–alkene, alkene–ester, ester C–O), compared to 2 rotatable bonds for methyl cinnamate and 3 for ethyl cinnamate [1]. The additional rotatable bond arises from the para-ethyl substituent. Higher rotatable bond counts are generally associated with increased conformational entropy loss upon protein binding, which can reduce binding affinity. Ligand efficiency metrics that penalize excessive rotatable bonds may favor the target compound over even more flexible analogs, but may disfavor it relative to the rigid methyl cinnamate core.

Molecular flexibility Rotatable bonds Entropic penalty Ligand efficiency

Commercial Availability and Purity Grade Differentiation

The target compound is commercially available from multiple vendors with reported purity levels of 90% (Bidepharm) and 95%+ (CheMenu) . Some listings indicate 'Discontinued' status (CymitQuimica, 5 mg and 10 mg quantities) , suggesting limited or intermittent availability. In contrast, methyl cinnamate and ethyl cinnamate are commodity chemicals available at >99% purity from numerous suppliers. The target compound's niche status means that procurement requires verification of stock status, batch-specific analytical data (NMR, HPLC, GC), and lead time.

Procurement Purity Analytical characterization Vendor comparison

Optimal Application Scenarios for Methyl (E)-3-(4-ethylphenyl)-2-propenoate Based on Quantitative Evidence


Medicinal Chemistry SAR Exploration of Para-Alkyl Cinnamate Esters

Researchers investigating the impact of para-alkyl substitution on the biological activity of cinnamate esters should select this compound as the 4-ethyl representative in a systematic SAR series. The compound's intermediate logP (2.44) [1], combined with its 4 rotatable bonds and conserved TPSA (26.30 Ų), provides a defined data point between the 4-methyl and 4-propyl/4-butyl analogs for correlating lipophilicity with antimicrobial or antiproliferative potency. Its validated synthesis via Heck coupling [2] enables rapid analog generation for library construction.

Synthetic Methodology Development Using Palladium-Catalyzed Cross-Coupling

This compound serves as a demonstrated substrate for phosphine-free Heck coupling reactions, as confirmed by its successful preparation and full spectroscopic characterization (¹H and ¹³C NMR) in the study by Wang et al. [1]. Researchers developing new catalytic systems or optimizing Heck reaction conditions can use this compound as a para-alkyl-substituted test substrate to evaluate catalyst scope, regioselectivity, and functional group tolerance.

Computational Chemistry and QSAR Model Building

The availability of computed physicochemical descriptors (LogP = 2.44, PSA = 26.30 Ų, exact mass = 190.099, 4 rotatable bonds) [1] and preliminary biological activity data (UppP IC₅₀ = 21 µM; 5-LOX IC₅₀ > 10 µM) [2] makes this compound a useful data point for QSAR model training and validation. Its intermediate property profile helps populate under-sampled regions of chemical space in cinnamate ester datasets, improving model predictive power for lipophilicity-activity relationships.

Biochemical Target Engagement Screening

The compound's demonstrated inhibition of E. coli UppP (IC₅₀ = 21 µM) [1] supports its use as a starting scaffold for antibacterial target-based screening programs focused on undecaprenyl pyrophosphate phosphatase, a validated target in bacterial cell wall biosynthesis. Researchers should verify batch purity (≥90–95%) [2] and confirm stock availability before initiating screening campaigns, as vendor stock may be intermittent .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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